3-((1-(2-(4-Chlorophenoxy)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione
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Overview
Description
“3-((1-(2-(4-Chlorophenoxy)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione” is a synthetic organic compound that belongs to the class of oxazolidinediones. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-((1-(2-(4-Chlorophenoxy)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 4-chlorophenoxy group: This step might involve nucleophilic substitution reactions.
Formation of the oxazolidine-2,4-dione ring: This can be synthesized through cyclization reactions involving carbonyl compounds and amines.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the functional groups present.
Reduction: Reduction reactions could be used to modify the compound’s structure, such as reducing carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions might be used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it might be studied for its potential interactions with biological molecules, such as proteins or nucleic acids.
Medicine
Medicinally, compounds like this are often investigated for their potential therapeutic effects, such as antimicrobial, antiviral, or anticancer activities.
Industry
Industrially, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action for “3-((1-(2-(4-Chlorophenoxy)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione” would depend on its specific interactions with molecular targets. This might involve binding to enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interference with signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Oxazolidinediones: A class of compounds with similar structural features.
Azetidines: Compounds containing the azetidine ring.
Phenoxyacetyl derivatives: Compounds with the phenoxyacetyl group.
Uniqueness
The uniqueness of “3-((1-(2-(4-Chlorophenoxy)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione” lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
3-[[1-[2-(4-chlorophenoxy)acetyl]azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O5/c16-11-1-3-12(4-2-11)22-8-13(19)17-5-10(6-17)7-18-14(20)9-23-15(18)21/h1-4,10H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJXBSMZDFSDPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)COC2=CC=C(C=C2)Cl)CN3C(=O)COC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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